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Compound of Interest

Compound Name: AZD1208

Cat. No.: B612199 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the preclinical mechanism of action of

AZD1208, a potent, orally available, and selective pan-Pim kinase inhibitor. AZD1208 is an

ATP-competitive inhibitor that targets all three isoforms of the Pim serine/threonine kinase

family: PIM1, PIM2, and PIM3.[1] These kinases are crucial downstream effectors in numerous

cytokine and growth factor signaling pathways, and their upregulation is implicated in the

oncogenesis of various solid and hematological malignancies.[1][2]

Core Mechanism: Pan-PIM Kinase Inhibition
The fundamental mechanism of AZD1208 involves the direct inhibition of PIM1, PIM2, and

PIM3.[2] PIM kinases are constitutively active and play a significant role in promoting cell

proliferation and survival.[3][4] By inhibiting these kinases, AZD1208 disrupts key cellular

processes that cancer cells rely on for growth and survival. Studies have shown that a genetic

knockout of all three PIM kinases is well-tolerated, suggesting a favorable therapeutic window

for pan-PIM inhibition.[3]

Quantitative Data: Potency and Cellular Effects
The potency of AZD1208 against PIM isoforms and its anti-proliferative effects across various

cancer cell lines have been quantitatively assessed.

Table 1: In Vitro Kinase Inhibitory Potency of AZD1208
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Kinase Isoform IC50 (nM)

PIM1 0.4

PIM2 5.0

PIM3 1.9

(Data sourced from Chen et al., 2013)[5]

Table 2: Anti-Proliferative Effects of AZD1208 in Cancer Cell Lines

Cancer Type Cell Line Key Effect(s) Reference

Acute Myeloid
Leukemia (AML)

MOLM-16

Cell cycle arrest,
Apoptosis,
Inhibition of
translation

[3][6]

Acute Myeloid

Leukemia (AML)
KG-1a

Growth inhibition,

Inhibition of translation
[3][5]

Gastric Cancer SNU-638 (sensitive)

Decreased

proliferation,

Autophagy

[7]

Gastric Cancer SNU-601 (resistant)
Minimal anti-

proliferative effect
[7]

Prostate Cancer Myc-CaP

Decreased

proliferation,

Increased apoptosis

[8][9][10]

Prostate Cancer DU145
Decreased tumor

growth in xenografts
[8][10]

| Liposarcoma | 93T449 | Anti-growth effect, Reduced phosphorylation of mTOR, STAT3 |[11] |

Signaling Pathways Modulated by AZD1208
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AZD1208's anti-cancer effects stem from its ability to modulate several critical downstream

signaling pathways.

1. Inhibition of Protein Synthesis via the mTORC1 Pathway: A primary and consistent effect of

PIM kinase inhibition by AZD1208 is the suppression of the mTORC1 signaling pathway, which

is central to protein translation and cell growth.[6] AZD1208 treatment leads to a dose-

dependent reduction in the phosphorylation of key mTORC1 substrates, including:

4E-BP1 (eukaryotic translation initiation factor 4E-binding protein 1): Reduced

phosphorylation of 4E-BP1 at Ser65 and Thr37/46 prevents the release of eIF4E, thereby

inhibiting the formation of the translation initiation complex.[5][6][12]

p70S6K (p70S6 Kinase) and S6 Ribosomal Protein: AZD1208 dramatically reduces the

phosphorylation of p70S6K and its substrate, the S6 ribosomal protein.[3][5][6] This

suppression is a strong indicator of inhibited translation and correlates closely with growth

inhibition in sensitive AML cells.[6]
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Caption: AZD1208 inhibits PIM kinases, leading to downregulation of the mTORC1 pathway
and suppression of protein translation.

2. Induction of Cell Cycle Arrest and Apoptosis: AZD1208 can halt the cell cycle and induce

programmed cell death (apoptosis), although this effect is highly context- and cell-type-

dependent.

Cell Cycle Arrest: The compound can interrupt the G1/S phase transition, leading to cell

cycle arrest.[2] This is accompanied by an increase in the cell cycle inhibitor p27.[3]
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Apoptosis: AZD1208 reduces the phosphorylation of the pro-apoptotic protein BAD at

Serine-112, which is a known PIM substrate.[5][6][13] This inhibition promotes apoptosis. In

preclinical models of MYC-driven prostate cancer, AZD1208 treatment led to a 326%

increase in apoptosis.[9][13] However, in some cancer types, such as AML and gastric

cancer, AZD1208 induces only limited apoptosis.[5][7]

3. Induction of Autophagy: In certain cancer types, notably gastric cancer, the primary

mechanism of AZD1208-induced cell death is not apoptosis but autophagy.[4][7][14]

Treatment with AZD1208 in sensitive gastric cancer cell lines leads to a dose-dependent

increase in Light Chain 3B (LC3B), a key marker of autophagy.[7][14] This suggests that

growth inhibition is achieved through autophagic cell death in these contexts.[7]
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Caption: In gastric cancer cells, AZD1208 induces autophagic cell death rather than apoptosis.

4. Modulation of MYC and STAT3 Signaling:

c-MYC: PIM1 is known to be co-expressed with the c-MYC oncogene and enhances its

tumorigenic activity.[9] AZD1208 treatment suppresses MYC gene programs and can

decrease the phosphorylation of c-MYC at Serine-62.[13]

STAT3: PIM kinases are downstream of the JAK/STAT signaling pathway. AZD1208 has

been shown to reduce the phosphorylation of STAT3, a key transcription factor involved in

cancer cell survival.[11][15]

Mechanisms of Resistance to AZD1208
Cancer cells can develop resistance to AZD1208 through several mechanisms.

DNA Damage Response (DDR) Pathway: In gastric cancer, resistance to AZD1208 has

been linked to the activation of the DNA damage repair pathway, which repairs the damage

caused by PIM inhibition and promotes cell survival.[4][7][14]

Feedback Activation of mTOR Signaling: Intrinsic resistance in AML and DLBCL can occur

through a feedback loop. PIM inhibition elevates reactive oxygen species (ROS), which in

turn activates p38α (MAPK14).[16] Activated p38α then reactivates the AKT/mTOR signaling

pathway, circumventing the initial inhibition.[16]
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Caption: A resistance mechanism to AZD1208 involves feedback activation of mTOR signaling
via ROS and p38α.

Synergistic Combinations
The efficacy of AZD1208 can be enhanced when used in combination with other agents,

particularly those that target resistance pathways.
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Akt Inhibitors: Co-treatment with an Akt inhibitor (like AZD5363) and AZD1208 shows highly

synergistic antitumor effects in gastric cancer cells, partly by decreasing the DDR capacity

that contributes to resistance.[7][14]

EGFR Inhibitors: In EGFR-mutant non-small cell lung cancer, AZD1208 can increase

sensitivity to the EGFR inhibitor osimertinib.[17]

Radiation: AZD1208 can act as a radiation sensitizer, with combination therapy showing

more sustained tumor growth inhibition in prostate cancer models.[9][13]

Appendix: Experimental Protocols
This section outlines the general methodologies used to elucidate the mechanism of action of

AZD1208.

1. Cell Proliferation and Viability Assays

Objective: To determine the anti-proliferative effect of AZD1208 on cancer cell lines.

Method (MTT Assay):

Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

Cells are treated with various concentrations of AZD1208 or a vehicle control (DMSO) for

a specified period (e.g., 72-120 hours).[7]

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to

each well and incubated to allow for the formation of formazan crystals by metabolically

active cells.

The formazan crystals are dissolved using a solubilization solution (e.g., DMSO).

The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570

nm). The IC50 value is calculated as the concentration of AZD1208 that causes 50%

inhibition of cell growth.

2. Western Blot Analysis
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Objective: To analyze the expression and phosphorylation status of proteins in the PIM

signaling pathway.

Method:

Cells are treated with AZD1208 or vehicle control for a defined period (e.g., 3-24 hours).

Cells are harvested and lysed in a buffer containing protease and phosphatase inhibitors

to create whole-cell lysates.

Protein concentration is determined using a BCA or Bradford assay.

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or

nitrocellulose membrane.

The membrane is blocked (e.g., with 5% non-fat milk or BSA) and then incubated with

primary antibodies specific to the target proteins (e.g., p-4E-BP1, total 4E-BP1, p-S6, total

S6, p-BAD, Cleaved Caspase-3, LC3B).

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-

conjugated secondary antibody.

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection

system. Loading controls like α-Tubulin or GAPDH are used to ensure equal protein

loading.[7]
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Experimental Workflow: Assessing AZD1208 Effects
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Caption: A generalized workflow for investigating the cellular effects of AZD1208 in vitro.

3. Cell Cycle Analysis

Objective: To determine the effect of AZD1208 on cell cycle distribution.

Method:

Cells are treated with AZD1208 for a specified time (e.g., 24 hours).

Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.[11]

Fixed cells are washed and resuspended in a propidium iodide (PI) staining solution

containing RNase A.[11]

The DNA content of the cells is analyzed using a flow cytometer.
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The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are quantified

using analysis software.

4. Apoptosis Assay

Objective: To quantify the induction of apoptosis by AZD1208.

Method (Annexin V/PI Staining):

Cells are treated with AZD1208 for the desired duration.

Cells are harvested and washed with cold PBS.

Cells are resuspended in Annexin V binding buffer.

Fluorescently-labeled Annexin V and Propidium Iodide (PI) are added to the cells.

After a short incubation in the dark, the cells are analyzed by flow cytometry.

The cell population is differentiated into viable (Annexin V-/PI-), early apoptotic (Annexin

V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[5]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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